Anirolac, chemically known as 5-(4-methoxybenzoyl)-2,3-dihydropyrrolizine-1-carboxylic acid, is a synthetic organic compound belonging to the pyrrolizine class of compounds [, ]. While structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, its primary focus in scientific research lies in its interactions with the central nervous system and its potential as a tool for studying neurochemical pathways [].
The molecular structure of Anirolac has been confirmed using X-ray crystallography []. This technique revealed the presence of a pyrrolizine core with a 4-methoxybenzoyl substituent at the 5-position and a carboxylic acid group at the 1-position. The dihydropyrrolizine ring system exists in a specific conformation, which might influence its biological activity.
One studied chemical reaction involving Anirolac is the rhodium(II)-catalyzed reaction of its diazoketone derivative []. Unexpectedly, this reaction did not yield the anticipated intramolecular cyclization product. Instead, it resulted in the formation of 2,3-dihydropyrrolizin-1-one via an elimination reaction. This unusual reactivity highlights the unique chemical behavior of Anirolac and its derivatives.
Although Anirolac shares structural similarities with NSAIDs, its mechanism of action significantly differs []. Research indicates that Anirolac can potentiate the GABA-antagonistic effects of certain quinolone antibacterial agents, like norfloxacin, in rat brain membranes []. This potentiation suggests that Anirolac might interact with a specific binding site on the GABAA receptor complex, termed the AAA site, influencing the binding affinity of quinolones []. This interaction with the GABAA receptor system is distinct from the cyclooxygenase enzyme inhibition mechanism commonly associated with NSAIDs.
The primary application of Anirolac in scientific research lies in investigating the complex interplay between specific classes of antibacterial agents and the GABAA receptor system in the brain []. Its ability to modulate the effects of quinolones on GABAA receptors provides valuable insights into the pharmacological profile of both Anirolac and the targeted quinolones []. This understanding could contribute to developing novel therapeutic strategies for conditions involving GABAergic neurotransmission.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6